molecular formula C9H9NO5 B6310135 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate CAS No. 1858242-47-3

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

Cat. No.: B6310135
CAS No.: 1858242-47-3
M. Wt: 211.17 g/mol
InChI Key: LWHYEJZRFPVDLO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a compound used primarily in click chemistry. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The propargyl group can react with biomolecules containing azide groups via copper-catalyzed click chemistry reactions, while the NHS ester is an amine-reactive group used for derivatizing peptides, antibodies, and amine-coated surfaces .

Mechanism of Action

Target of Action

The primary targets of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, also known as 2-(Propynyloxy)acetic acid-NHS-ester, are biomolecules containing azide groups . The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with these azide-containing biomolecules .

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . The NHS ester group in the compound is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces .

Biochemical Pathways

The compound affects the biochemical pathways involving the modification of peptides, antibodies, and amine-coated surfaces . The propargyl group in the compound reacts with azide groups in biomolecules, leading to the formation of a stable triazole ring .

Pharmacokinetics

The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially influencing its bioavailability.

Result of Action

The result of the compound’s action is the modification of biomolecules containing azide groups . This can be used for various purposes, such as the labeling of proteins or the immobilization of biomolecules on surfaces .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the Click Chemistry reaction . Additionally, the compound should be stored at -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The propargyl group of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its ability to react with biomolecules containing azide groups, it can potentially influence cell function by modifying the structure and function of these biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with biomolecules containing azide groups via a copper catalyzed Click Chemistry reaction . This reaction can lead to changes in the structure and function of these biomolecules, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate typically involves the reaction of N-hydroxysuccinimide with 2-(prop-2-yn-1-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is widely used in various scientific research fields:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Utilized for labeling and modifying biomolecules such as proteins and nucleic acids.

    Medicine: Employed in drug development for creating targeted drug delivery systems.

    Industry: Used in the production of advanced materials and surface coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is unique due to its dual functionality, combining the reactivity of both the propargyl group and the NHS ester group. This dual functionality makes it highly versatile for various applications in click chemistry and bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHYEJZRFPVDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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